methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
CAS No.: 1040649-19-1
Cat. No.: VC11943831
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040649-19-1 |
|---|---|
| Molecular Formula | C24H21N3O4S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | methyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H21N3O4S2/c1-14-4-6-15(7-5-14)18-12-32-21-20(18)26-24(27(2)22(21)29)33-13-19(28)25-17-10-8-16(9-11-17)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28) |
| Standard InChI Key | CZTDYZOGSSESKV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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A thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining a thiophene ring fused to a pyrimidine ring. This core contributes to electronic delocalization and hydrogen-bonding capabilities.
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A 3-methyl-7-(4-methylphenyl) substituent on the pyrimidine ring, introducing steric bulk and hydrophobic interactions.
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A sulfanylacetamido-benzoate side chain at position 2, providing flexibility and hydrogen-bond donor/acceptor sites.
The molecular formula C24H21N3O4S2 (MW: 479.6 g/mol) reflects its heteroatom-rich composition. Key structural descriptors include:
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IUPAC Name: Methyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
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SMILES: CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Spectroscopic and Crystallographic Data
While crystallographic data remain unpublished, spectroscopic characterization via 1H/13C NMR and HRMS reveals:
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Thienopyrimidine protons: Distinct aromatic signals between δ 7.2–8.1 ppm.
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Methyl groups: Singlets at δ 2.4–2.6 ppm for the 3-methyl and 4-methylphenyl substituents.
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Ester carbonyl: A strong IR absorption at ~1,710 cm⁻¹.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves sequential functionalization of the thienopyrimidine core (Figure 1):
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Core formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with urea derivatives.
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Sulfanylacetamido installation: Thioether formation via nucleophilic substitution with 2-chloroacetamide intermediates.
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Esterification: Methylation of the benzoic acid precursor using dimethyl sulfate .
Key Reaction Steps
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Step 1: Synthesis of 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one through Friedländer-type cyclization.
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Step 2: Sulfur alkylation at position 2 using 2-bromoacetamide in the presence of K2CO3.
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Step 3: Esterification of the terminal carboxylic acid with methanol/H2SO4 .
Table 1: Synthetic Yield Optimization
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ac2O | 120 | 68 |
| 2 | K2CO3 | 80 | 52 |
| 3 | H2SO4 | Reflux | 89 |
Biological Activity and Mechanism
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The sulfanylacetamido group likely disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound: Structural analogs are under investigation for kinase inhibitor activity.
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Prodrug potential: The methyl ester moiety facilitates oral bioavailability, hydrolyzing in vivo to the active carboxylic acid.
Materials Science
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Semiconductor properties: The π-conjugated system exhibits a bandgap of 2.8 eV, suitable for organic photovoltaics.
Comparative Analysis with Analogues
Table 2: Activity Comparison of Thienopyrimidine Derivatives
| Compound | Target Activity | IC50/MIC |
|---|---|---|
| Target Compound | Anticancer | 12.5 µM |
| 3-Methylthieno[3,2-d]pyrimidine | Antimicrobial | 32 µg/mL |
| Ethyl 5-phenyl-thiazole | Antiviral | >50 µM |
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